N,N-Dimethyl-N'-p-tolylsulphamide
Overview
Description
N,N-Dimethyl-N’-p-tolylsulphamide: is a member of the class of sulfamides, characterized by the presence of a sulfuric diamide group substituted by a 4-methylphenyl group at the amino nitrogen atom. This compound is a metabolite of the agrochemical tolylfluanid .
Scientific Research Applications
N,N-Dimethyl-N’-p-tolylsulphamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfamides and related compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-N’-p-tolylsulphamide plays a significant role in biochemical reactions, particularly as a marine xenobiotic metabolite. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfuric diamide enzymes, which are crucial in the metabolism of xenobiotic compounds. The nature of these interactions often involves the binding of N,N-Dimethyl-N’-p-tolylsulphamide to the active sites of these enzymes, thereby influencing their activity and function .
Cellular Effects
The effects of N,N-Dimethyl-N’-p-tolylsulphamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, N,N-Dimethyl-N’-p-tolylsulphamide has been shown to impact the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to manage xenobiotic stress .
Molecular Mechanism
At the molecular level, N,N-Dimethyl-N’-p-tolylsulphamide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to either inhibition or activation of these molecules. This binding can result in changes in gene expression, particularly genes associated with metabolic pathways and detoxification processes. The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethyl-N’-p-tolylsulphamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N,N-Dimethyl-N’-p-tolylsulphamide remains stable under certain conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of N,N-Dimethyl-N’-p-tolylsulphamide vary with different dosages in animal models. At lower doses, the compound may enhance metabolic processes and improve detoxification. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, indicating that there is a specific dosage range within which N,N-Dimethyl-N’-p-tolylsulphamide is effective without being toxic .
Metabolic Pathways
N,N-Dimethyl-N’-p-tolylsulphamide is involved in several metabolic pathways, particularly those related to the metabolism of xenobiotic compounds. It interacts with enzymes such as sulfuric diamide enzymes, which play a crucial role in the detoxification process. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, N,N-Dimethyl-N’-p-tolylsulphamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The transport and distribution of N,N-Dimethyl-N’-p-tolylsulphamide are essential for its biochemical activity and effectiveness .
Subcellular Localization
The subcellular localization of N,N-Dimethyl-N’-p-tolylsulphamide is a critical factor in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of N,N-Dimethyl-N’-p-tolylsulphamide can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-p-tolylsulphamide typically involves the reaction of N,N-dimethylamine with p-toluenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the dimethylamine attacks the sulfonyl chloride, resulting in the formation of the desired sulphamide.
Industrial Production Methods: Industrial production of N,N-Dimethyl-N’-p-tolylsulphamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-N’-p-tolylsulphamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-p-tolylsulphamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-Dimethyl-N’-phenylsulphamide: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
N,N-Dimethyl-N’-methylsulphamide: Similar structure but with a methyl group instead of a 4-methylphenyl group.
Uniqueness: N,N-Dimethyl-N’-p-tolylsulphamide is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
1-(dimethylsulfamoylamino)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-8-4-6-9(7-5-8)10-14(12,13)11(2)3/h4-7,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCDOJQOXWCCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891450 | |
Record name | N,N-Dimethyl-N'-p-tolylsulphamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66840-71-9 | |
Record name | N,N-dimethyl-N′-p-tolylsulfamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66840-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-N'-p-tolylsulphamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066840719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-N'-p-tolylsulphamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-N'-p-tolylsulphamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.427 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYL-N'-P-TOLYLSULPHAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IOS7W692N5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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